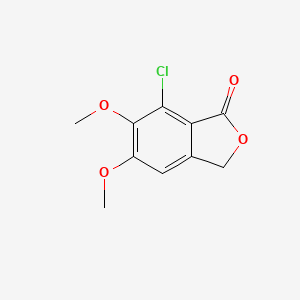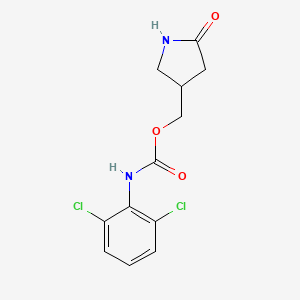
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a dichlorophenyl carbamate group, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction is often carried out by heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are usually isolated in good yields and are characterized by their solubility in organic solvents like ethanol and acetonitrile (MeCN).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism by which (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as GABA receptors and histamine-N-methyl transferase . These interactions can lead to various pharmacological effects, including analgesia and anxiolysis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidinone structure and have been studied for their biological activities.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds also feature a pyrrolidinone ring and have been synthesized for medicinal chemistry applications.
Uniqueness
What sets (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate apart is its specific combination of a pyrrolidinone ring with a dichlorophenyl carbamate group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research.
Propiedades
Número CAS |
88016-04-0 |
|---|---|
Fórmula molecular |
C12H12Cl2N2O3 |
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
(5-oxopyrrolidin-3-yl)methyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-8-2-1-3-9(14)11(8)16-12(18)19-6-7-4-10(17)15-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) |
Clave InChI |
PXAZVSKVUSEBST-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)COC(=O)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)

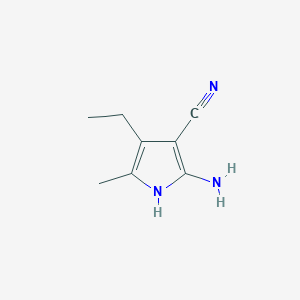
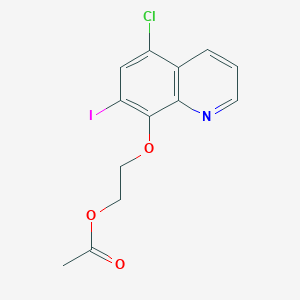

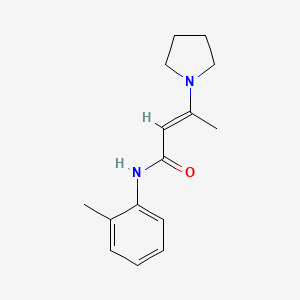
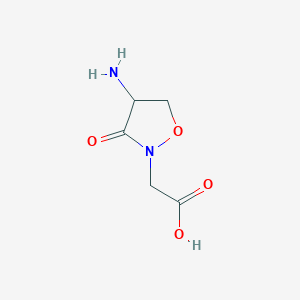
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)
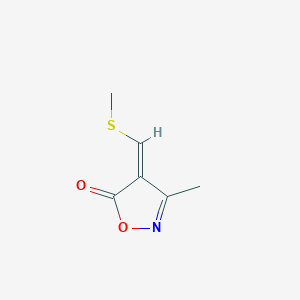
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)

